molecular formula C8H8ClN B599539 2-Chloro-4-cyclopropylpyridine CAS No. 168975-75-5

2-Chloro-4-cyclopropylpyridine

Cat. No. B599539
M. Wt: 153.609
InChI Key: OPTFJIRCPIPPQZ-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropylpyridine is an organic compound with the molecular formula C8H8ClN . It has a molecular weight of 153.61 g/mol . The IUPAC name for this compound is 2-chloro-4-cyclopropylpyridine .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-cyclopropylpyridine is 1S/C8H8ClN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 . The Canonical SMILES is C1CC1C2=CC(=NC=C2)Cl .


Physical And Chemical Properties Analysis

2-Chloro-4-cyclopropylpyridine has a molecular weight of 153.61 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 12.9 Ų . The compound is covalently bonded and has a complexity of 122 .

Scientific Research Applications

  • Molecular Structure and Conformation Studies : 2-cyclopropylpyridine and 4-cyclopropylpyridine have been examined for their molecular structure and conformation. These studies are crucial for understanding the chemical and physical properties of these compounds, which can have implications in materials science and molecular design (Trætteberg, Rauch, & Meijere, 2005).

  • Synthesis and Structural Characterization in Organometallic Chemistry : Research involving the synthesis and structural characterization of mono-cyclometalated Pt(II) complexes, which includes the usage of 2-chloro-4-methylpyridine, contributes to our understanding of electroluminescent properties and potentially impacts the development of new materials for electronic and photonic applications (Ionkin, Marshall, & Wang, 2005).

  • Nucleophilic Substitution Reactions : The study of nucleophilic substitution reactions of 2-chloro-3-cyanopyridines, which includes derivatives of 2-Chloro-4-cyclopropylpyridine, is significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).

  • Photophysical Properties and Redox Behavior in Inorganic Chemistry : Studies on the photophysical properties and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including derivatives of 2-Chloro-4-cyclopropylpyridine, enhance our understanding of these complexes' applications in areas such as catalysis and photovoltaics (Neve, Crispini, Sebastiano Campagna, & Serroni, 1999).

  • Green Synthesis Processes : Research on the green synthesis process of 2-chloro-4-aminopyridine, a compound closely related to 2-Chloro-4-cyclopropylpyridine, provides insights into more environmentally friendly synthesis methods in the chemical industry, which is critical for sustainable development (Shu-jing, 2013).

  • Application in Biocatalysis and Environmental Biotechnology : A study on the transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights the potential of biocatalysis in pharmaceutical and agrochemical synthesis, as well as in environmental remediation (Jin, Li, Liu, Zheng, & Shen, 2011).

Safety And Hazards

The compound is considered hazardous. It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-chloro-4-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTFJIRCPIPPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-cyclopropylpyridine

CAS RN

168975-75-5
Record name 2-chloro-4-cyclopropylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Krečmerová, A Holý… - … of Czechoslovak chemical …, 1995 - cccc.uochb.cas.cz
… (XI) with diisopropyl p-toluenesulfonyloxymethanephosphonate (II) gave the desired phosphonate in the form of its diisopropyl ester XIII, together with 2-chloro-4-cyclopropylpyridine (…
Number of citations: 4 cccc.uochb.cas.cz

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